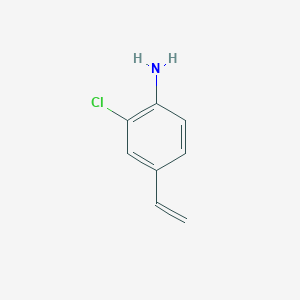

2-Chloro-4-vinylaniline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H8ClN |

|---|---|

Molecular Weight |

153.61 g/mol |

IUPAC Name |

2-chloro-4-ethenylaniline |

InChI |

InChI=1S/C8H8ClN/c1-2-6-3-4-8(10)7(9)5-6/h2-5H,1,10H2 |

InChI Key |

ODIJESUHKQCWDI-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=CC(=C(C=C1)N)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chloro 4 Vinylaniline and Analogues

Advanced Approaches to Halogenated Aniline (B41778) Scaffolds

The synthesis of halogenated anilines is a cornerstone of organic chemistry, providing key intermediates for pharmaceuticals, agrochemicals, and materials science. The position of the halogen atom on the aniline ring is crucial for the final product's properties and reactivity. Therefore, developing methods for regioselective halogenation is of paramount importance.

Regioselective Halogenation Strategies for Anilines

The amino group of aniline is a powerful ortho-, para-directing group in electrophilic aromatic substitution reactions. This inherent reactivity often leads to a mixture of products, including polyhalogenated species, making the selective synthesis of a specific isomer challenging. chemistrysteps.com To overcome this, chemists have developed several strategies to control the regioselectivity of aniline halogenation.

One common approach involves the use of directing groups, which temporarily modify the aniline's reactivity to favor substitution at a particular position. nih.govrsc.org For instance, the amino group can be converted into an amide, which, due to its steric bulk and altered electronic properties, can direct halogenation to the para position. chemistrysteps.com

Transition-metal catalysis has also emerged as a powerful tool for C–H functionalization, including halogenation. Palladium-catalyzed reactions, for example, can achieve meta-C–H chlorination of anilines, a transformation that is difficult to accomplish using traditional electrophilic substitution. acs.orgnih.gov These methods often employ a ligand that coordinates to the metal and directs it to a specific C–H bond.

Furthermore, the choice of halogenating agent and reaction conditions plays a critical role in regioselectivity. Reagents like N-halosuccinimides (NXS) in fluorinated alcohols have been shown to provide good yields and high regioselectivity in the halogenation of arenes and heterocycles. acs.org The reaction of anilines with copper(II) halides in ionic liquids offers a method for para-selective chlorination and bromination under mild conditions. nih.gov

Recent research has also explored the use of organocatalysis for regioselective halogenation. Secondary amines have been used as organocatalysts with sulfuryl chloride as the halogen source for the ortho-chlorination of anilines. Additionally, arylamines can act as catalysts by forming a reactive N-halo arylamine intermediate. nih.gov

Below is a table summarizing various regioselective halogenation methods for anilines:

| Method | Reagents/Catalyst | Selectivity | Key Features |

|---|---|---|---|

| Amide Directing Group | Acylation followed by halogenation | Para | Reduces activating effect of NH2, steric hindrance directs to para position. chemistrysteps.com |

| Palladium Catalysis | Pd catalyst, ligand, chlorinating agent | Meta | Achieves otherwise difficult meta-selective C–H chlorination. acs.orgnih.gov |

| N-Halosuccinimides in Fluorinated Alcohols | NCS, NBS, or NIS in HFIP | High regioselectivity | Mild reaction conditions and good yields. acs.org |

| Copper(II) Halides in Ionic Liquids | CuCl2 or CuBr2 in [bmim]Cl | Para | Mild conditions, high yields for para-substitution. nih.gov |

| Organocatalysis | Secondary amine/SO2Cl2 or Arylamine/NXS | Ortho or High Selectivity | Metal-free approach for ortho-chlorination or generation of a selective halogenating agent. nih.gov |

Sustainable and Green Synthesis Protocols for Halogenated Anilines

In recent years, there has been a significant push towards developing more environmentally friendly and sustainable chemical processes. This "green chemistry" approach aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

One sustainable strategy for halogenating anilines involves the use of mechanochemistry. A catalyst-free halogenation of phenols and anilines has been developed using N-halosuccinimides and PEG-400 as a liquid-assisted grinding agent in an automated grinder. beilstein-journals.org This method avoids the use of bulk organic solvents and can be more energy-efficient than traditional solution-phase reactions.

Another green approach focuses on the use of safer and more benign reagents. For instance, the use of copper halides in ionic liquids for the para-selective halogenation of unprotected anilines avoids the need for protecting groups and harsh reagents. nih.gov Ionic liquids can also act as recyclable reaction media.

Microwave-assisted synthesis is another technique that aligns with the principles of green chemistry. A microwave-assisted method for producing anilines and phenols from activated aryl halides has been reported, which eliminates the need for organic solvents and catalysts. tandfonline.com

Furthermore, research into the use of less toxic halogen sources is ongoing. For example, a two-step synthesis of 4-bromoacetanilide from aniline has been developed for undergraduate laboratories, which uses a ceric ammonium nitrate–KBr combination for bromination instead of elemental bromine. acs.org

The table below highlights some green and sustainable approaches to the synthesis of halogenated anilines:

| Green Approach | Methodology | Advantages |

|---|---|---|

| Mechanochemistry | Automated grinding with NXS and PEG-400 | Catalyst-free, solvent-free, energy-efficient. beilstein-journals.org |

| Ionic Liquids | Halogenation with copper halides in ionic liquids | Avoids protecting groups, recyclable solvent, mild conditions. nih.gov |

| Microwave-Assisted Synthesis | Microwave heating of aryl halides with amines or hydroxides | Solvent-free, catalyst-free, rapid reactions. tandfonline.com |

| Safer Reagents | Use of CAN-KBr for bromination | Avoids the use of hazardous elemental bromine. acs.org |

Construction of the Vinyl Moiety in Aniline Derivatives

The introduction of a vinyl group onto an aromatic ring is a key transformation in the synthesis of many important organic molecules, including polymers, pharmaceuticals, and electronic materials. nih.gov For aniline derivatives, this transformation allows for further functionalization and the creation of complex molecular architectures.

Transition-Metal-Catalyzed Cross-Coupling for Aryl-Vinyl Bond Formation

Transition-metal-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon bonds. nih.govfrontiersin.org These reactions typically involve the coupling of an organometallic reagent with an organic halide in the presence of a transition metal catalyst, most commonly palladium or nickel.

For the synthesis of vinyl anilines, this generally involves the reaction of a halogenated aniline with a vinyl-containing coupling partner. The choice of catalyst, ligands, base, and solvent is crucial for the success of these reactions, influencing the yield, selectivity, and functional group tolerance.

The Suzuki-Miyaura coupling is a widely used cross-coupling reaction that involves the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. youtube.com For the synthesis of vinyl anilines, this typically involves the coupling of a chloroaniline with a vinylboronic acid or a vinylboronate ester. organic-chemistry.orgresearchgate.net

The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl halide to a palladium(0) species, transmetalation with the vinylboron reagent, and reductive elimination to form the vinyl aniline and regenerate the palladium(0) catalyst. nih.gov

The table below provides examples of catalyst systems used for the Suzuki-Miyaura coupling of aryl chlorides with vinylboron reagents:

| Palladium Source | Ligand | Base | Solvent | Key Features |

|---|---|---|---|---|

| Pd2(dba)3 | P(t-Bu)3 | CsF | Dioxane | Effective for a wide range of aryl and vinyl halides, including chlorides, at room temperature. organic-chemistry.org |

| Pd(OAc)2 | SPhos | K3PO4 | Toluene/H2O | Highly active catalyst for coupling of aryl chlorides. |

| [Pd(allyl)Cl]2 | Buchwald-type biaryl phosphines | K3PO4 | Toluene | Efficient for sterically hindered substrates. nih.gov |

The Heck reaction, also known as the Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. wikipedia.orgorganic-chemistry.org In the context of synthesizing vinyl anilines, this could involve the reaction of a chloroaniline with an alkene like ethylene or a protected vinyl alcohol equivalent.

The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl halide to a palladium(0) catalyst, followed by migratory insertion of the alkene into the palladium-aryl bond. libretexts.org Subsequent β-hydride elimination releases the vinylated product and a palladium-hydride species, which is then converted back to the active palladium(0) catalyst by a base. wikipedia.orglibretexts.org

A key challenge in Heck reactions is controlling the regioselectivity of the alkene insertion. mdpi.com In many cases, the reaction is highly stereoselective, favoring the formation of the trans-alkene. youtube.com

The development of highly active and stable palladium catalysts has been crucial for expanding the scope of the Heck reaction to include less reactive aryl chlorides. organic-chemistry.orgacs.org The use of specific ligands, such as bulky phosphines or N-heterocyclic carbenes (NHCs), can significantly improve the efficiency of the reaction. organic-chemistry.org

The following table summarizes typical conditions for Heck-type reactions involving aryl chlorides:

| Palladium Catalyst | Ligand | Base | Alkene Source | Key Features |

|---|---|---|---|---|

| Pd(OAc)2 | PPh3 | Et3N | Styrene | Classic conditions for Heck reaction. wikipedia.org |

| [Pd(C3H5)Cl]2 | Tedicyp | NaOAc | Butyl acrylate | Air-stable and highly active catalyst system. organic-chemistry.org |

| PdCl2(dppf) | - | K2CO3 | Vinyl ethers | Effective for electron-rich and electron-poor aryl halides. |

Other Catalytic Olefination Methods for Aniline Derivatives

Modern organic synthesis has increasingly relied on direct C–H bond activation to create carbon-carbon bonds, offering an atom-economical alternative to traditional cross-coupling reactions. In the context of aniline derivatives, palladium catalysis has been pivotal.

Recent research has demonstrated highly para-selective C–H olefination of various aniline derivatives using a specialized palladium catalyst system incorporating an S,O-ligand. nih.govacs.org This method is notable for its operational simplicity and mild reaction conditions. nih.govacs.org The reaction shows broad substrate scope, accommodating mono-, di-, and trisubstituted anilines, including those with electron-withdrawing groups. nih.govacs.org The use of the S,O-ligand is critical for achieving the high para-selectivity observed in the products. nih.govacs.org This methodology can be performed under aerobic conditions and is scalable. nih.gov

Beyond para-selection, methods for meta-C–H olefination of aniline derivatives have also been developed. rsc.org One such protocol utilizes a microwave-assisted, palladium-catalyzed reaction employing a simple aliphatic nitrile template to direct the functionalization to the meta position with remarkable regioselectivity. rsc.org This technique is versatile, demonstrating broad substrate compatibility and applicability to medicinally relevant structures. rsc.org

For ortho-olefination, a Rhodium(III)-catalyzed reaction has been developed for N-Boc protected anilines, which directs the olefination to the ortho position with alkenes like acrylates, acrylamides, and styrenes. rsc.org The resulting ortho-olefinated anilines are valuable precursors for nitrogen-containing heterocycles such as indoles and quinolines. rsc.org

| Method | Catalyst/System | Selectivity | Key Features |

|---|---|---|---|

| para-C–H Olefination | Pd/S,O-ligand | para | Mild conditions, broad scope, aerobic. nih.govacs.org |

| meta-C–H Olefination | Pd/Nitrile Template | meta | Microwave-assisted, high regioselectivity. rsc.org |

| ortho-C–H Olefination | Rh(III)/N-Boc | ortho | N-Boc directing group, forms precursors to heterocycles. rsc.org |

Wittig Olefination and Related Carbonyl Alkylation Routes

The Wittig reaction is a cornerstone of organic chemistry for the synthesis of alkenes from carbonyl compounds. wikipedia.orgtcichemicals.com This methodology involves the reaction of an aldehyde or ketone with a phosphorus ylide, also known as a Wittig reagent. wikipedia.org To synthesize a vinylaniline derivative, a suitable aminobenzaldehyde would serve as the carbonyl precursor.

The general process involves the generation of the phosphonium ylide by treating a phosphonium salt with a base. tcichemicals.com For the synthesis of a terminal vinyl group, methyltriphenylphosphonium bromide is a common precursor to the required ylide, methylenetriphenylphosphorane. The reaction proceeds through a betaine or oxaphosphetane intermediate, which then collapses to form the desired alkene and a stable phosphine (B1218219) oxide, the latter being the thermodynamic driving force for the reaction. organic-chemistry.org

The choice of base and reaction conditions can be crucial, especially when dealing with substrates that may be sensitive to strong bases. nih.gov However, the Wittig reaction is known to tolerate a wide range of functional groups. wikipedia.org The stereochemistry of the resulting alkene is dependent on the nature of the ylide; stabilized ylides typically yield (E)-alkenes, whereas non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org For the creation of a terminal vinyl group as in 2-chloro-4-vinylaniline, this stereoselectivity is not a factor. A modified procedure known as the Schlosser modification can be used to favor the E-alkene by converting the intermediate erythro betaine to the more stable threo betaine before elimination. wikipedia.org

| Component | Example | Function |

|---|---|---|

| Carbonyl Precursor | 3-Chloro-4-aminobenzaldehyde | Provides the aromatic ring and the carbon for the C=C bond. |

| Phosphonium Salt | Methyltriphenylphosphonium bromide | Precursor to the ylide. |

| Base | n-Butyllithium, NaH, NaOMe | Deprotonates the phosphonium salt to generate the active ylide. organic-chemistry.org |

| Wittig Ylide | Methylenetriphenylphosphorane (Ph3P=CH2) | Reacts with the aldehyde to form the vinyl group. wikipedia.org |

Integrated Synthesis of this compound from Precursors

The construction of this compound often involves a multi-step process where key fragments are assembled or functional groups are introduced in a controlled manner.

Sequential Reaction Strategies

A common and reliable approach to synthesizing substituted vinylanilines involves sequential, multi-step reaction pathways. These strategies offer a high degree of control over the final structure. One prominent method is the use of palladium-catalyzed cross-coupling reactions, such as the Stille coupling.

For instance, a plausible route to this compound would begin with a doubly halogenated aniline derivative, such as 2-chloro-4-iodoaniline. The amino group is typically protected, for example, as an acetanilide, to prevent side reactions. The resulting N-(2-chloro-4-iodophenyl)acetamide can then undergo a Stille cross-coupling reaction with a vinylating agent like tributyl(vinyl)tin in the presence of a palladium catalyst, such as Pd(PPh₃)₄. acs.org This step selectively introduces the vinyl group at the more reactive carbon-iodine bond. The final step in the sequence is the deprotection of the amino group, typically via hydrolysis of the amide under acidic or basic conditions, to yield the target molecule, this compound.

This sequential approach ensures that each transformation is carried out under optimal conditions, generally leading to good yields and high purity of the final product.

One-Pot Synthetic Protocols

One-pot syntheses, where reactants are subjected to successive chemical reactions in a single reactor, are highly desirable as they reduce reaction time, resource consumption, and waste generation. rsc.org These protocols avoid the lengthy process of isolating and purifying intermediate compounds.

In the context of substituted anilines and related heterocycles, one-pot procedures have been developed for complex transformations. For example, a novel one-pot synthesis of 4-chloroquinolin-2-ylamines has been reported involving an O-alkylation followed by a Smiles rearrangement. researchgate.net Similarly, palladium-catalyzed one-pot sequences involving consecutive amination and C-H activation steps have been used to synthesize carbazoles from 2-chloro-N-alkylated anilines and aryl bromides. semanticscholar.org

Reactivity and Mechanistic Investigations of 2 Chloro 4 Vinylaniline

Cyclization Reactions for Heterocyclic Ring Formation

The primary reactivity of 2-chloro-4-vinylaniline and its derivatives is centered around the intramolecular cyclization involving the amino and vinyl groups to form new heterocyclic rings. These transformations are of significant interest in synthetic organic chemistry due to the prevalence of these heterocyclic motifs in pharmaceuticals, natural products, and materials science.

Transition metal catalysis provides a powerful and adaptable toolkit for the construction of complex molecular architectures from readily available starting materials like this compound. Catalysts based on palladium, copper, and ruthenium have been prominently featured in the development of novel annulation reactions.

Palladium catalysis has been instrumental in the development of selective methods for the synthesis of a diverse array of heterocyclic compounds from 2-chloro-N-(2-vinyl)aniline derivatives. acs.org The selectivity of these intramolecular transformations is often controlled by the choice of ligand, enabling the targeted synthesis of five-, six-, or seven-membered heteroaromatics from a common precursor. acs.org

The general approach involves the palladium-catalyzed condensation of a 2-chloroaniline (B154045) derivative with a 2-bromostyrene, leading to a stable diphenylamine (B1679370) intermediate. This intermediate can then undergo selective intramolecular cyclization to yield various heterocyclic cores. The specific product formed is highly dependent on the reaction conditions and the ligand employed in the palladium catalytic system.

Table 1: Ligand-Controlled Palladium-Catalyzed Cyclization Products

| Heterocyclic Product | Ring Size |

| Indole (B1671886) | Five-membered |

| Carbazole | Six-membered |

| Dibenzazepine (B1670418) | Seven-membered |

| Acridine (B1665455) | Six-membered |

This table illustrates the range of heterocyclic systems accessible from 2-chloro-N-(2-vinyl)aniline precursors through ligand-controlled palladium catalysis.

Copper-catalyzed reactions have emerged as a cost-effective and efficient alternative for the synthesis of indoles from 2-vinylanilines. researchgate.net This approach typically involves an intramolecular oxidative amination of the alkene. The reaction can be performed using various copper salts as catalysts, often in the presence of an oxidant.

While specific studies on this compound are not extensively detailed, the general mechanism is applicable. The copper catalyst facilitates the intramolecular attack of the aniline (B41778) nitrogen onto the vinyl group, followed by an oxidation step to afford the aromatic indole ring. A similar strategy has been successfully applied to the cyclization of 2-ethynylanilines with sulfonyl azides to produce indolines, highlighting the versatility of copper catalysis in this type of transformation. nih.gov

Ruthenium catalysts have also been explored for the synthesis of N-heterocycles from 2-vinylaniline (B1311222) precursors. A recent review highlights a ruthenium-catalyzed method for the synthesis of N-arylindoles from 2-vinylanilines, demonstrating the potential of this transition metal in facilitating such cyclizations. researchgate.net Another relevant approach involves the use of ruthenium catalysts in hydrogen-borrowing catalysis, which enables the formation of N-heterocycles through a green and atom-economical process. digitellinc.com This methodology could potentially be applied to this compound for the synthesis of various saturated and unsaturated nitrogen-containing rings.

In the pursuit of more sustainable and cost-effective synthetic methods, metal-free cyclization reactions of 2-vinylanilines have gained considerable attention. researchgate.netmdpi.com These processes often rely on the use of alternative reagents to promote the desired intramolecular annulation.

One notable metal-free approach is the use of iodine to promote the cyclization of 2-vinylanilines. organic-chemistry.orgrsc.org Iodine can act as an electrophile to activate the vinyl group, facilitating the intramolecular attack of the aniline nitrogen. This method has been successfully employed for the synthesis of various heterocyclic systems.

Furthermore, oxidative cyclization of related 2-alkynylanilines under metal-free conditions has been reported, utilizing reagents such as hypervalent iodine compounds. nih.govfigshare.com These methods provide a valuable alternative to transition-metal-catalyzed reactions and are in line with the principles of green chemistry. nih.gov

Table 2: Comparison of Metal-Free Cyclization Strategies

| Reagent/Condition | Description |

| Iodine | Acts as an electrophile to activate the vinyl group for nucleophilic attack by the amine. |

| Hypervalent Iodine Reagents | Mediate oxidative dearomatization followed by nucleophilic cyclization. |

| Thermal Conditions | Can induce electrocyclic reactions, though may require harsh conditions. wikipedia.orglibretexts.orgyoutube.comimperial.ac.uklibretexts.org |

This table summarizes different approaches for the metal-free cyclization of 2-vinylaniline and related compounds.

The reaction of anilines with carbonyl compounds under acidic conditions is a classical and effective method for the synthesis of quinolines and other N-heterocycles. iipseries.orgdu.edu.egfly-chem.com The Combes quinoline (B57606) synthesis, for instance, involves the acid-catalyzed reaction of an aniline with a β-diketone. wikipedia.org Similarly, the Friedländer synthesis provides a route to quinolines from the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. iipseries.orgdu.edu.egfly-chem.com

In the context of 2-vinylaniline derivatives, acid-catalyzed reactions with activated ketones have been shown to produce substituted quinolines. For example, the reaction of 2-alkynylanilines with activated ketones in the presence of p-toluenesulfonic acid affords 4-alkyl-2,3-disubstituted quinolines. mdpi.com The mechanism of these reactions generally involves the initial formation of an enamine or an imine, followed by an intramolecular electrophilic attack and subsequent dehydration to yield the aromatic heterocyclic product. msu.edumasterorganicchemistry.commasterorganicchemistry.comnih.gov

Table 3: Named Reactions for Quinoline Synthesis from Anilines

| Named Reaction | Reactants |

| Combes Synthesis | Aniline, β-Diketone |

| Friedländer Synthesis | 2-Aminoaryl aldehyde/ketone, Compound with α-methylene group |

This table outlines classical named reactions that are relevant to the synthesis of quinolines from aniline precursors and carbonyl compounds.

Formation of Specific Heterocyclic Systems, including Quinolines and Indoles

The dual functionality of an amino group and a vinyl substituent in 2-vinylanilines, including the 2-chloro-4-vinyl derivative, provides a strategic platform for the construction of nitrogen-containing heterocycles such as quinolines and indoles. organic-chemistry.org These synthetic routes can be broadly categorized into metal-catalyzed and metal-free methodologies.

Palladium-catalyzed cyclization reactions are a prominent method for the synthesis of these heterocyclic systems. For instance, the palladium-catalyzed intermolecular aerobic oxidative cyclization of 2-ethynylanilines with isocyanides has been shown to produce 4-halo-2-aminoquinolines in good yields. organic-chemistry.orgnih.govfigshare.com While the substrate in these studies is an ethynylaniline, the principles of palladium-catalyzed cyclization are relevant to vinylanilines. The synthesis of indoles from 2-vinylanilines can also be achieved through palladium-catalyzed processes. nih.govresearchgate.netmdpi.combeilstein-journals.orgrsc.orgrsc.orgrsc.orgrsc.orgacs.org One such approach involves the direct annulation of chloroanilines with ketones, catalyzed by palladium complexes, offering a mild and efficient route to polyfunctionalized indoles. nih.gov

Metal-free conditions have also been successfully employed for the synthesis of indoles from 2-vinylanilines. organic-chemistry.org A notable example is the metal-free electrochemical intramolecular C(sp²)-H amination, which utilizes iodine as a mediator to facilitate the cyclization of 2-vinylanilines into either indoline (B122111) or indole derivatives. organic-chemistry.org

The following table summarizes representative examples of reaction conditions for the synthesis of quinolines and indoles from aniline derivatives.

Table 1: Selected Reaction Conditions for Quinoline and Indole Synthesis

| Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| 2-Ethynylanilines, Isocyanides | PdCl₂, LiCl, O₂ (air), DMSO | 4-Halo-2-aminoquinolines | organic-chemistry.orgnih.govfigshare.com |

| 2-Chloroanilines, Ketones | [Pd(tBu₃P)₂], K₃PO₄, Acetic acid, DMA, 140 °C | Polyfunctionalized indoles | nih.gov |

| 2-Vinylanilines | Electrochemical, Iodine mediator | Indolines/Indoles | organic-chemistry.org |

Cross-Coupling Reactivity of the Aryl Halide and Vinyl Moieties

The presence of both an aryl chloride and a vinyl group in this compound opens up possibilities for various cross-coupling reactions, allowing for the further functionalization of the molecule.

Palladium-Catalyzed C-N Cross-Coupling Reactions of Anilines

The palladium-catalyzed Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds between aryl halides and amines. wikipedia.orgnih.govresearchgate.netacsgcipr.orgwiley.com This reaction is highly versatile, with a broad substrate scope that includes a wide range of (hetero)aryl chlorides and various nitrogen-containing coupling partners such as primary and secondary amines, NH heterocycles, amides, and even ammonia (B1221849). nih.gov The efficiency and scope of the Buchwald-Hartwig amination are heavily dependent on the choice of phosphine (B1218219) ligand coordinated to the palladium center. wiley.com The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst. wikipedia.org While specific examples involving this compound are not extensively documented, the known reactivity of aryl chlorides in Buchwald-Hartwig aminations suggests that the chloro-substituent on the aniline ring is a viable handle for C-N bond formation. nih.govwiley.com

Oxidative Cross-Coupling Reactions

Oxidative cross-coupling reactions provide an alternative to traditional cross-coupling methods by involving the coupling of two nucleophilic partners in the presence of an oxidant. The oxidative Heck reaction, for instance, allows for the coupling of alkenes with organoboronic acids under aerobic conditions, catalyzed by a palladium(II) species. nih.gov This methodology has been successfully applied to the synthesis of complex dienes and polyenes. nih.gov Another relevant transformation is the oxidative Sonogashira coupling, which can be performed under copper-free conditions. wikipedia.orglibretexts.orgjk-sci.comorganic-chemistry.org While direct applications to this compound are not prevalent in the literature, the vinyl group represents a potential site for such oxidative coupling reactions, enabling the formation of new carbon-carbon bonds.

Conjugate Addition Reactions to the Vinyl Functionality

The vinyl group in this compound, being conjugated to the aniline ring, can act as a Michael acceptor, undergoing conjugate addition with various nucleophiles. This reactivity is well-documented for structurally similar compounds. For example, a study on 2-chloro-4-vinylpyrimidine derivatives demonstrated the selective conjugate addition of a variety of N-, O-, S-, and C-centered nucleophiles across the vinyl group. nih.gov This reaction provides a route to 2-chloro-4-(2-substituted ethyl)pyrimidine derivatives. The principles of this transformation are applicable to this compound, where the vinyl group can react with nucleophiles such as amines, thiols, and carbanions.

The following interactive table illustrates the types of nucleophiles that can potentially undergo conjugate addition to the vinyl group of this compound, based on analogous reactions.

Table 2: Potential Nucleophiles for Conjugate Addition to this compound

| Nucleophile Type | Example |

|---|---|

| N-centered | Primary and secondary amines |

| O-centered | Alcohols, phenols |

| S-centered | Thiols, thiophenols |

| C-centered | Grignard reagents, organolithium compounds |

Reaction Kinetic Studies and Mechanistic Pathways

Understanding the kinetics and mechanistic pathways of the reactions involving this compound is crucial for optimizing reaction conditions and predicting product outcomes.

Kinetic Analyses of Addition and Cyclization Reactions

Kinetic studies on the Michael-type addition of amines to electron-deficient styrenes, such as β-nitrostyrenes, have been reported. nih.govorganic-chemistry.orgresearchgate.net These studies reveal that the reaction can proceed through both catalyzed and uncatalyzed routes, with the catalyzed pathway often being dominant. nih.gov For instance, the reaction of β-nitrostyrenes with cyclic secondary amines in acetonitrile (B52724) showed an upward curve in the plot of the pseudo-first-order rate constant versus amine concentration, indicating a catalyzed pathway. nih.gov In some cases, a negative enthalpy of activation has been observed, suggesting the formation of a relatively stable intermediate during the reaction. nih.gov While these studies are on model systems, the kinetic principles are relevant to the conjugate addition of amines to the vinyl group of this compound.

Kinetic studies on the cyclization of vinyl-substituted aromatic compounds have also been performed, although specific data for 2-vinylanilines are scarce. A study on the cyclization of singlet vinylchlorocarbenes to cyclopropenes provided rate constants and activation energies for the intramolecular cyclization process. rsc.orgnih.gov While the system is different, it highlights the type of kinetic data that can be obtained for intramolecular cyclization reactions.

The following table presents hypothetical kinetic data for the conjugate addition of an amine to a vinylaniline, based on the trends observed in similar systems.

Table 3: Hypothetical Kinetic Data for Aza-Michael Addition to a Vinylaniline

| Amine | k_obs (s⁻¹) |

|---|---|

| Piperidine | 1.2 x 10⁻³ |

| Morpholine | 8.5 x 10⁻⁴ |

| Pyrrolidine | 2.5 x 10⁻³ |

Postulated Reaction Mechanisms and Intermediates

The reactivity of this compound is characterized by the interplay of its amine and vinyl functional groups, making it a valuable precursor for the synthesis of various heterocyclic compounds. Mechanistic studies have focused on transition metal-catalyzed reactions, revealing several postulated intermediates and reaction pathways.

Palladium-Catalyzed Cyclization Reactions

Palladium catalysts are effective in promoting intramolecular cyclizations of this compound derivatives, leading to a variety of nitrogen-containing heterocycles. The selectivity of these transformations can often be controlled by the choice of ligand. semanticscholar.orgacs.org

One significant pathway involves the palladium-catalyzed condensation of 2-chloroaniline derivatives with compounds like 2-bromostyrene. This reaction proceeds through the formation of stable diphenylamine intermediates. semanticscholar.orgacs.org These intermediates are versatile precursors that can be selectively converted into five-, six-, or seven-membered heteroaromatics, including indoles, carbazoles, acridines, and dibenzazepines, depending on the specific reaction conditions and ligands employed. semanticscholar.orgacs.org

Another palladium-catalyzed transformation converts 2-(1-methylvinyl)anilines into tetrahydroquinolones. researchgate.net A proposed mechanism for this reaction is initiated by the formation of a palladium hydride species, which is facilitated by a hydrogen source like TsOH and a ligand such as 1,3-bis(diphenylphosphino)propane (B126693) (dppp). researchgate.net This palladium hydride coordinates with the 2-vinylaniline to create a key intermediate (Intermediate II). This intermediate then undergoes cyclization to form an anti-Markovnikov adduct (Intermediate III), which, after the addition of carbon monoxide and subsequent cyclization, yields the final tetrahydroquinolone product. researchgate.net

Table 1: Intermediates in Palladium-Catalyzed Reactions of Vinylanilines

| Reaction Type | Reactants | Catalyst/Ligand | Key Postulated Intermediates | Product Class |

|---|---|---|---|---|

| Heterocycle Synthesis | 2-Chloroaniline derivatives, 2-Bromostyrene | Palladium | Diphenylamine intermediates | Carbazoles, Indoles, Acridines |

Iron-Catalyzed Oxidative Cyclization

Iron catalysis has been utilized for the oxidative cyclization between 2-vinylanilines and alcohols or methyl arenes. researchgate.net The postulated mechanism begins with the iron-catalyzed conversion of the alcohol or methyl arene into an aldehyde. researchgate.net This aldehyde then undergoes a condensation reaction with the amine group of the 2-vinylaniline to form an imine intermediate. The reaction proceeds through a radical cyclization of this imine, followed by an oxidative aromatization step to yield the final heterocyclic product. researchgate.net Research indicates that electron-rich substrates tend to exhibit better reactivity in this transformation. researchgate.net

Synthesis of 2-Chloroquinolines via Imidoyl Intermediate

2-Vinylanilines can be converted into 2-chloroquinoline (B121035) derivatives through a reaction with diphosgene in a nitrile solvent like acetonitrile. nih.gov A mechanism has been postulated for this transformation, which proceeds through a reactive imidoyl moiety. nih.gov The proposed mechanism consists of three primary steps:

Generation of Phenylisocyanate: The initial reaction between the aniline and diphosgene is thought to generate a phenylisocyanate intermediate. nih.gov

Quinoline Ring Formation: This intermediate undergoes cyclization to form the core quinoline ring structure. nih.gov

Chlorination: The final step involves chlorination at the C2 position of the newly formed quinoline ring to afford the 2-chloroquinoline product. nih.gov

Table 2: Postulated Mechanism for 2-Chloroquinoline Synthesis

| Step | Description | Key Intermediate/Moiety |

|---|---|---|

| 1 | Reaction of 2-vinylaniline with diphosgene | Phenylisocyanate |

| 2 | Intramolecular cyclization | Quinoline ring |

Derivatization and Heterocyclic Synthesis Via 2 Chloro 4 Vinylaniline Precursors

Access to Structurally Diverse Nitrogen-Containing Heterocycles

The transformation of 2-chloro-N-(2-vinylphenyl)aniline, a key intermediate derived from 2-chloroaniline (B154045) and 2-bromostyrene, serves as a powerful method for constructing diverse heterocyclic systems. Through palladium-catalyzed reactions, the choice of phosphine (B1218219) ligand uniquely dictates the cyclization pathway, enabling selective access to five, six, or seven-membered rings from a common precursor. mit.edunih.govacs.org

The synthesis of N-arylindoles from 2-chloro-N-(vinylphenyl)aniline intermediates can be achieved through an oxidative cyclization pathway. This intramolecular C-N bond formation is effectively catalyzed by a palladium(II) acetate (B1210297)/copper(II) acetate system. The reaction proceeds in good to excellent yields, accommodating various substituents on the N-aryl ring. mit.edumit.edu

The general conditions for this transformation involve heating the diphenylamine (B1679370) intermediate in the presence of palladium(II) acetate, copper(II) acetate as an oxidant, and acetic acid in a polar aprotic solvent like DMF. mit.edu This method provides a direct route to functionalized 2-chloro-N-arylindoles.

| Entry | N-Aryl Substituent (R) | Product | Yield (%) |

|---|---|---|---|

| 1 | 4-OMe | 2-Chloro-1-(4-methoxyphenyl)-1H-indole | 94 |

| 2 | 4-Me | 2-Chloro-1-(p-tolyl)-1H-indole | 85 |

| 3 | H | 2-Chloro-1-phenyl-1H-indole | 90 |

| 4 | 4-F | 2-Chloro-1-(4-fluorophenyl)-1H-indole | 81 |

Table 1: Synthesis of 2-Chloro-N-Arylindoles via Oxidative Cyclization. mit.edumit.edu Data derived from the oxidative cyclization of 2-chloro-N-(aryl)-N-(2-vinylphenyl)amine intermediates.

2-Vinylanilines, including 2-chloro-4-vinylaniline, serve as effective precursors for the synthesis of 2-chloroquinoline (B121035) derivatives. A notable method involves the reaction of the vinylaniline with diphosgene in a nitrile solvent such as acetonitrile (B52724). nih.govacs.org This process avoids the use of hazardous phosphorus oxychloride, which is traditionally used to convert 2(1H)-quinolinones to 2-chloroquinolines. acs.org

The postulated mechanism involves three key steps: (1) the reaction of the 2-vinylaniline (B1311222) with diphosgene to generate a phenyl isocyanate intermediate; (2) subsequent quinoline (B57606) ring formation; and (3) chlorination at the C2 position, facilitated by the nitrile solvent. nih.govacs.org This reaction provides a facile route to various substituted 2-chloroquinolines.

| Starting 2-Vinylaniline | Product | Yield (%) |

|---|---|---|

| 2-Vinylaniline | 2-Chloroquinoline | 85 |

| 4-Methyl-2-vinylaniline | 2-Chloro-6-methylquinoline | 88 |

| 4-Methoxy-2-vinylaniline | 2-Chloro-6-methoxyquinoline | 86 |

| 4-Chloro-2-vinylaniline | 2,6-Dichloroquinoline | 80 |

| 4-Nitro-2-vinylaniline | 2-Chloro-6-nitroquinoline | 70 |

Table 2: Synthesis of 2-Chloroquinolines from 2-Vinylanilines and Diphosgene. nih.govacs.org

The palladium-catalyzed intramolecular cyclization of 2-chloro-N-(2-vinylphenyl)aniline is a striking example of ligand-controlled selectivity, affording access to three distinct and valuable tricyclic heterocyclic cores. nih.govmit.edu By simply changing the phosphine ligand, the reaction can be directed to form a seven-membered ring (dibenzazepine), a six-membered ring via C-H activation (carbazole), or a six-membered ring via vinyl group participation (acridine). mit.edunih.gov

Carbazoles: In the presence of the ligand TrixiePhos (L3), the reaction proceeds via an intramolecular C–H arylation, resulting in the formation of 1-vinylcarbazole. mit.edu The initial report of 94% yield was later revised, with re-examination showing a 55% isolated yield, alongside the formation of dibenzazepine (B1670418) and acridine (B1665455) as side products. acs.org

Acridines: Employing a different phosphine ligand (L4) directs the reaction toward a regioselective 6-exo cyclization involving the vinyl group, yielding 9-methylacridine. mit.edu The yield for this transformation was initially reported as 87% but was later corrected to 45%, with the formation of other cyclic and dimeric side products observed. acs.org

| Target Heterocycle | Key Ligand | Cyclization Pathway | Solvent | Corrected Yield (%) |

|---|---|---|---|---|

| 5H-Dibenz[b,f]azepine | BrettPhos (L2) | 7-endo cyclization | 1,4-Dioxane | ~80 |

| 1-Vinylcarbazole | TrixiePhos (L3) | C-H arylation | 1,4-Dioxane | 55 |

| 9-Methylacridine | (t-Bu)₂P(o-biphenyl) (L4) | 6-exo cyclization | Toluene | 45 |

Table 3: Ligand-Controlled Selective Synthesis of Tricyclic Heterocycles. mit.eduacs.org

Synthetic Utility of the Halogen and Vinyl Groups in Subsequent Functionalization

Beyond its role as a precursor for heterocyclic synthesis, the this compound structure contains two valuable functional handles—the vinyl group and the aryl chloride—that can be used for further molecular elaboration.

The vinyl group is susceptible to a variety of classic organic transformations, allowing for its conversion into other useful functional groups.

Oxidation: The vinyl group can be oxidized to an aldehyde or carboxylic acid via ozonolysis, or converted to a diol using reagents like osmium tetroxide. Epoxidation can also be achieved using peroxy acids.

Reduction: Catalytic hydrogenation (e.g., using H₂/Pd) can reduce the vinyl group to an ethyl group, providing access to saturated analogues. edurev.in

Hydroboration-Oxidation: This two-step process allows for the anti-Markovnikov hydration of the vinyl group. wikipedia.orgmasterorganicchemistry.comlibretexts.org Treatment of this compound with a borane (B79455) source (like BH₃·THF) followed by oxidation with hydrogen peroxide and base would yield 2-(2-chloro-4-aminophenyl)ethanol, placing a primary alcohol on the terminal carbon of the original vinyl moiety. This transformation is stereospecific, proceeding via syn-addition. libretexts.org

The aryl chloride presents a site for various palladium-catalyzed cross-coupling reactions, which are fundamental to modern C-C and C-N bond formation. While aryl chlorides are generally less reactive than the corresponding bromides and iodides, advancements in catalyst systems, particularly the development of sterically hindered and electron-rich phosphine ligands, have made their use routine. jk-sci.com

The Buchwald-Hartwig amination is a prime example of a reaction that can be applied to the aryl chloride of this compound. epa.govwikipedia.org This reaction couples aryl halides with primary or secondary amines to form new C-N bonds. To achieve efficient coupling with an aryl chloride, specialized catalyst systems are typically required. These often consist of a palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand such as XPhos or BrettPhos, in the presence of a strong base like sodium tert-butoxide. jk-sci.comorganic-chemistry.orgtcichemicals.com This methodology would allow for the introduction of a wide range of alkyl or aryl amino groups at the C2 position of the aniline (B41778) ring, further diversifying the molecular architecture.

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of 2-Chloro-4-vinylaniline at the atomic level. These methods allow for the precise determination of the molecule's three-dimensional structure and the distribution of its electrons, which are key determinants of its chemical behavior.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a widely used computational method for predicting the physical and chemical properties of molecules. For substituted anilines, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), have proven reliable for geometry optimization and the analysis of electronic structure. In the case of this compound, DFT would be used to determine the most stable conformation by calculating bond lengths, bond angles, and dihedral angles. This optimization process seeks the lowest energy state of the molecule, providing a detailed and accurate representation of its geometry. The electronic structure, including the distribution of electron density and the nature of chemical bonds, can also be thoroughly analyzed.

While specific DFT data for this compound is not extensively published, studies on analogous compounds such as 2-chloro-4-methylaniline (B104755) demonstrate the utility of this approach. For these related molecules, calculated geometric parameters show good agreement with experimental data where available, underscoring the predictive power of DFT.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's stability and reactivity. A smaller gap generally indicates higher reactivity.

For aromatic compounds like this compound, the HOMO and LUMO are typically π-orbitals delocalized over the benzene (B151609) ring and the vinyl substituent. The HOMO-LUMO gap can be calculated using DFT and Time-Dependent DFT (TD-DFT) methods. For a related compound, 2-chloro-4-nitroaniline, DFT calculations have been used to determine the HOMO-LUMO gap, which is crucial for assessing its electronic behavior. For this compound, a similar computational approach would elucidate its electronic transition properties and chemical reactivity. nih.gov

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.8 |

| LUMO | -1.2 |

| Gap | 4.6 |

Note: This data is illustrative and based on typical values for similar aromatic amines. Specific computational studies are needed for precise values.

Computational Prediction of Spectroscopic Parameters (IR, UV-Vis, NMR)

Computational methods are highly effective in predicting the spectroscopic signatures of molecules, which is invaluable for their identification and characterization.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. These frequencies correspond to the absorption peaks in an IR spectrum. By calculating the harmonic vibrational frequencies of this compound's optimized geometry, a theoretical IR spectrum can be generated. researchgate.net This theoretical spectrum can then be compared with experimental data to aid in the assignment of vibrational modes to specific molecular motions, such as C-H stretches, C=C stretches of the vinyl group and the aromatic ring, and C-N and C-Cl vibrations. Studies on similar molecules like 2-chloro-4-methylaniline have shown that DFT calculations can produce vibrational frequencies in good agreement with experimental FT-IR and FT-Raman spectra. nih.gov

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). scirp.org This method calculates the energies of electronic transitions from the ground state to various excited states. For this compound, TD-DFT calculations would predict the wavelength of maximum absorption (λmax), which is related to the π → π* transitions within the aromatic system and the vinyl group. masterorganicchemistry.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a powerful tool for predicting NMR chemical shifts (¹H and ¹³C). rsc.org By calculating the magnetic shielding tensors for each nucleus in this compound, theoretical chemical shifts can be obtained. These predicted values are instrumental in assigning the signals in experimental NMR spectra to specific atoms within the molecule. For a range of organic molecules, including substituted aromatics, the GIAO method has demonstrated high accuracy in predicting chemical shifts. nih.gov

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry provides a virtual laboratory to explore the pathways of chemical reactions, offering insights into transition states and reaction intermediates that are often difficult to study experimentally. For this compound, computational methods can be employed to investigate various reactions, such as its polymerization or its role in the synthesis of other compounds.

By mapping the potential energy surface of a reaction, computational chemists can identify the lowest energy pathway from reactants to products. This involves locating the transition state structures and calculating their energies. The activation energy of the reaction, which determines the reaction rate, can then be derived. Methods such as the M06-2X functional have been successfully used to study the reaction mechanisms of substituted anilines. mdpi.com For instance, the polymerization of the vinyl group in this compound could be modeled to understand the initiation, propagation, and termination steps at a molecular level.

Molecular Dynamics and Simulation Studies

While quantum chemical calculations are excellent for studying individual molecules or small molecular clusters, Molecular Dynamics (MD) simulations are used to investigate the behavior of larger systems over time. MD simulations model the movements of atoms and molecules based on classical mechanics and a predefined force field.

Predictive Modeling for Organic Functional Materials Design

The insights gained from computational studies of this compound can be leveraged for the rational design of new organic functional materials. By understanding the relationship between the molecular structure of this compound and its electronic and physical properties, it is possible to predict how modifications to its structure will affect its performance in a given application.

For example, if this compound is a candidate monomer for a conductive polymer, computational models can be used to screen a range of virtual derivatives to identify those with the most promising electronic properties, such as a small HOMO-LUMO gap. Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models can be developed based on a dataset of computationally derived molecular descriptors for a series of related compounds. These models can then be used to predict the properties of new, unsynthesized molecules. This predictive modeling approach accelerates the discovery of new materials with tailored functionalities, reducing the need for extensive trial-and-error synthesis and experimentation.

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule. While specific experimental spectra for 2-Chloro-4-vinylaniline are not widely published, a detailed structural assignment can be predicted based on established principles and data from analogous compounds such as 2-chloro-4-methylaniline (B104755) and 4-vinylaniline (B72439).

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the vinyl, aromatic, and amine protons. The vinyl group typically presents an AMX spin system with characteristic chemical shifts and coupling constants. The aromatic protons will appear as multiplets, their positions influenced by the electron-donating amino group and the electron-withdrawing chloro group. The amine protons generally appear as a broad singlet.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts of the aromatic carbons are influenced by the attached functional groups, while the vinyl carbons have characteristic shifts in the olefinic region of the spectrum.

Predicted NMR Data for this compound

| ¹H NMR Predictions | ¹³C NMR Predictions | |||

|---|---|---|---|---|

| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity & J (Hz) | Carbon Assignment | Predicted δ (ppm) |

| -NH₂ | ~3.8 - 4.2 | br s | C-NH₂ | ~144-146 |

| Ar-H (ortho to -NH₂) | ~6.7 | d, J ≈ 8.5 | C-Cl | ~120-123 |

| Ar-H (ortho to -Cl) | ~7.2 | d, J ≈ 2.0 | Ar-CH | ~129-130 |

| Ar-H (ortho to vinyl) | ~7.1 | dd, J ≈ 8.5, 2.0 | Ar-CH | ~116-118 |

| Vinyl -CH= | ~6.6 - 6.8 | dd, J ≈ 17.5, 10.8 | Ar-CH | ~127-129 |

| Vinyl =CH₂ (trans) | ~5.6 - 5.8 | d, J ≈ 17.5 | C-Vinyl | ~130-132 |

| Vinyl =CH₂ (cis) | ~5.2 - 5.4 | d, J ≈ 10.8 | Vinyl -CH= | ~135-137 |

| Vinyl =CH₂ | ~113-115 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and bonding within a molecule. These two methods are complementary; IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment, while Raman spectroscopy detects vibrations that alter the polarizability of the molecule. mt.comksu.edu.sa

For this compound, key vibrational modes can be assigned based on studies of similar molecules like 2-chloro-4-methylaniline. nih.gov

N-H Vibrations: The amino group will exhibit symmetric and asymmetric stretching vibrations, typically in the 3300-3500 cm⁻¹ region.

C-H Vibrations: Aromatic C-H stretching appears above 3000 cm⁻¹, while the vinyl C-H stretches also occur in this region.

C=C Vibrations: The stretching of the vinyl C=C bond is expected around 1630-1650 cm⁻¹. spectroscopyonline.com Aromatic C=C stretching vibrations result in characteristic bands in the 1450-1600 cm⁻¹ range.

C-N and C-Cl Vibrations: The C-N stretching vibration is typically found in the 1250-1350 cm⁻¹ region. The C-Cl stretching vibration gives a strong band in the fingerprint region, usually between 600-800 cm⁻¹.

Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Primary Technique |

|---|---|---|

| N-H Asymmetric Stretch | 3450 - 3500 | IR |

| N-H Symmetric Stretch | 3350 - 3400 | IR |

| Aromatic C-H Stretch | 3050 - 3150 | IR/Raman |

| Vinyl C-H Stretch | 3010 - 3090 | IR/Raman |

| Vinyl C=C Stretch | 1630 - 1650 | Raman (strong), IR (medium) |

| N-H Scissoring | 1590 - 1620 | IR |

| Aromatic C=C Stretch | 1450 - 1600 | IR/Raman |

| C-N Stretch | 1250 - 1350 | IR |

| C-Cl Stretch | 600 - 800 | IR (strong) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Kinetic Monitoring

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. shu.ac.uk The absorption of this energy promotes electrons from a ground state to a higher energy excited state. pharmatutor.org In this compound, the primary chromophore is the aniline (B41778) ring, which is modified by the chloro and vinyl substituents.

The main electronic transitions observed in organic molecules are π → π* and n → π*. shu.ac.uk

π → π Transitions:* These are high-energy transitions involving the π-electrons of the aromatic ring and the vinyl group. The vinyl group, being in conjugation with the benzene (B151609) ring, extends the π-system, which is expected to shift the absorption maximum (λmax) to a longer wavelength (a bathochromic or red shift) compared to aniline.

n → π Transitions:* These transitions involve the non-bonding (n) electrons of the nitrogen atom in the amino group being promoted to an anti-bonding π* orbital. These are typically of lower intensity than π → π* transitions.

The chlorine atom acts as an auxochrome, a group that modifies the absorption of the chromophore. Its lone pair electrons can also participate in resonance, further influencing the energy of the electronic transitions. Due to its ability to absorb UV light, this compound or similar compounds can be used for kinetic monitoring of reactions where its concentration changes over time, as the absorbance is directly proportional to the concentration according to the Beer-Lambert law. shu.ac.uk

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. libretexts.org

For this compound (C₈H₈ClN), the molecular weight is determined by the mass-to-charge ratio (m/z) of its molecular ion (M⁺). A key feature in the mass spectrum will be the isotopic pattern of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. chemguide.co.uklibretexts.org This results in two molecular ion peaks:

M⁺ peak: at m/z ≈ 153 (for the molecule containing ³⁵Cl)

M+2 peak: at m/z ≈ 155 (for the molecule containing ³⁷Cl)

The relative intensity of the M⁺ to M+2 peak will be approximately 3:1, which is a clear indicator of the presence of a single chlorine atom in the molecule. chemguide.co.uk

The fragmentation of the molecular ion provides structural clues. Common fragmentation pathways for aromatic amines and halogenated compounds include: wikipedia.org

Loss of HCl: A peak at M-36.

Loss of a vinyl radical (•CH=CH₂): A peak at M-27.

Loss of HCN: A common fragmentation for anilines, leading to a peak at M-27. wikipedia.org

Alpha-cleavage: Cleavage of the bond adjacent to the amine can occur, though it is more common in aliphatic amines. libretexts.org

Predicted Major Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Identity | Notes |

|---|---|---|

| 155 | [C₈H₈³⁷ClN]⁺ | Molecular ion (M+2 peak) |

| 153 | [C₈H₈³⁵ClN]⁺ | Molecular ion (M⁺ peak) |

| 126 | [M - HCN]⁺ | Loss of hydrogen cyanide from the aniline ring |

| 117 | [M - HCl]⁺ | Loss of hydrogen chloride |

X-ray Diffraction (XRD) for Crystalline Structure and Morphology

X-ray diffraction is the definitive method for determining the arrangement of atoms within a crystalline solid.

Single crystal X-ray diffraction (SCXRD) provides the most precise and unambiguous structural information, including bond lengths, bond angles, and the three-dimensional packing of molecules in the crystal lattice. To perform this analysis, a high-quality single crystal of this compound would be required. The analysis would yield the exact conformation of the molecule in the solid state and reveal intermolecular interactions, such as hydrogen bonding involving the amino group, which govern the crystal packing. Based on a review of the current scientific literature, a single crystal structure for this compound has not been reported.

Electron Microscopy for Surface and Microstructure Analysis

Electron microscopy is a powerful tool for visualizing the morphology and structure of materials at the micro and nanoscale. For a polymerized form of this compound, these techniques would be invaluable in understanding how the substituents influence the polymer's morphology.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface topography. In the context of poly(this compound), SEM analysis would be crucial for determining the surface morphology, which is known to be influenced by polymerization conditions and the nature of substituents on the aniline ring. Researchers could expect to observe features such as granular, fibrillar, or porous structures. The size and distribution of these features could be quantified and correlated with synthesis parameters.

Hypothetical Data Table for SEM Analysis of Poly(this compound):

| Polymerization Method | Observed Morphology | Average Feature Size (μm) |

|---|---|---|

| Chemical Oxidation | Agglomerated granular particles | 0.5 - 1.2 |

| Emulsion Polymerization | Interconnected nanofibrous network | 0.08 - 0.2 |

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) offers even higher resolution than SEM, allowing for the visualization of the internal structure of materials. For poly(this compound), TEM could reveal the presence of nanoscale features, such as the arrangement of polymer chains, the degree of crystallinity, and the presence of any ordered domains within the polymer matrix. In the case of nanocomposites incorporating poly(this compound), TEM would be essential for visualizing the dispersion and interaction of the nanofillers within the polymer.

Thermal Analysis Techniques

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. These methods are critical for determining the thermal stability and processing window of polymers.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. For poly(this compound), TGA would provide information on its thermal stability and decomposition profile. The resulting TGA curve would show the temperatures at which weight loss occurs, corresponding to the loss of dopants, moisture, and the degradation of the polymer backbone. The presence of the chloro and vinyl groups would be expected to influence the degradation mechanism and the final char yield.

Hypothetical TGA Data for Poly(this compound):

| Temperature Range (°C) | Weight Loss (%) | Associated Process |

|---|---|---|

| 50 - 150 | 5 - 10 | Loss of moisture and volatile dopants |

| 200 - 350 | 20 - 30 | Initial degradation of polymer side chains |

| 350 - 600 | 40 - 50 | Main chain scission and decomposition |

Differential Thermal Analysis (DTA)

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference as they are heated. DTA curves reveal thermal events such as glass transitions, melting, and crystallization. For poly(this compound), DTA could identify the glass transition temperature (Tg), which is a key parameter for understanding the polymer's mechanical properties and processing behavior. Exothermic or endothermic peaks would indicate crystallization or melting processes, respectively, providing insights into the polymer's degree of crystallinity.

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms on a material's surface. For poly(this compound), XPS would be instrumental in confirming the successful incorporation of chlorine and the vinyl group into the polymer structure. High-resolution scans of the C 1s, N 1s, and Cl 2p regions would provide detailed information about the chemical bonding environments of these elements, including the different oxidation states of nitrogen (amine, imine) that are characteristic of polyaniline derivatives.

Hypothetical XPS Peak Analysis for Poly(this compound):

| Element | Core Level | Binding Energy (eV) | Assignment |

|---|---|---|---|

| Carbon | C 1s | ~284.8 | C-C, C-H in aromatic rings and vinyl group |

| ~286.0 | C-N, C-Cl | ||

| Nitrogen | N 1s | ~399.5 | Benzenoid amine (-NH-) |

| ~401.0 | Quinoid imine (=N-) |

Emerging Research Directions and Potential Applications in Advanced Materials

Organic Functional Materials Development

The development of novel organic functional materials is a cornerstone of modern materials science, with applications spanning from consumer electronics to advanced sensor technologies. The incorporation of monomers like 2-Chloro-4-vinylaniline can introduce specific functionalities, such as charge transport capabilities and tailored photophysical properties, into the resulting materials.

Organic optoelectronic materials, which are utilized in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), are built from molecular precursors that dictate their electronic and optical characteristics. While direct studies on this compound in this context are not extensively documented, the electronic nature of substituted anilines suggests its potential as a precursor. The vinyl group allows for its incorporation into conjugated polymer backbones, which are essential for charge transport. The chloro- and amino- substituents on the aromatic ring can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting polymer. This tuning of energy levels is critical for efficient charge injection and transport in optoelectronic devices. Research on other substituted vinylic and aniline-based polymers has shown that such modifications can influence key device parameters including efficiency and stability. Therefore, this compound represents a promising, yet underexplored, building block for the synthesis of new semiconducting polymers for optoelectronic applications.

Fluorescent dyes and pigments are integral to a variety of technologies, including bio-imaging, security inks, and display technologies. The aniline (B41778) scaffold is a common feature in many chromophores. The vinyl group of this compound offers a reactive handle for covalently incorporating it into larger molecular structures or polymer matrices, which can prevent dye leaching and aggregation-caused quenching. The electronic effect of the chlorine atom and the amino group can influence the intramolecular charge transfer (ICT) characteristics of a dye molecule, which in turn affects its fluorescence properties such as emission wavelength and quantum yield. While specific fluorescent dyes based on this compound are not widely reported, the general principles of dye design suggest its potential as a valuable component. For instance, it could be diazotized and coupled with various aromatic compounds to create a range of azo dyes with potentially interesting photophysical properties. Further research into such derivatives could lead to the development of novel fluorescent materials with tailored absorption and emission profiles.

Advanced Polymeric Materials

The polymerization of functional monomers is a powerful strategy for creating advanced materials with tailored properties. The vinyl group of this compound makes it readily polymerizable, and the chloro- and amino- functionalities on the aniline ring can impart specific properties to the resulting polymers.

Conducting polymers are a class of organic materials that possess electrical conductivity, making them suitable for applications such as sensors, antistatic coatings, and flexible electronics. Polyaniline is one of the most studied conducting polymers, and its properties can be tuned by introducing substituents onto the aniline ring.

While the direct polymerization of this compound to form a conducting polymer is not extensively detailed in the literature, studies on the polymerization of the closely related 2-chloroaniline (B154045) provide significant insights. The chemical polymerization of 2-chloroaniline has been shown to yield poly(2-chloroaniline), a conducting polymer. The conductivity of such substituted polyanilines is influenced by both electronic and steric effects of the substituent, as well as the oxidant used during polymerization. For instance, the polymerization of 2-chloroaniline using different oxidizing agents has been reported to produce polymers with varying levels of conductivity.

Below is a table summarizing the conductivity of poly(2-chloroaniline) synthesized with different oxidants, which can serve as an indicator for the potential conductivity of polymers derived from this compound.

| Oxidizing Agent | Polymer Formed | Reported Conductivity (S/cm) |

| (NH₄)₂S₂O₈ | Poly(2-chloroaniline) | 1.32 x 10⁻³ |

| K₂Cr₂O₇ | Poly(2-chloroaniline) | Lower than with (NH₄)₂S₂O₈ |

| FeCl₃ | Poly(2-chloroaniline) | Lowest among the three |

This data is for poly(2-chloroaniline) and is intended to be illustrative of the potential properties of polymers derived from this compound.

Nanocomposites and hybrid materials, which combine polymers with inorganic nanoparticles or other materials, can exhibit synergistic properties that are not present in the individual components. The functional groups on this compound make it an interesting candidate for the preparation of such advanced materials. The amino group can act as a coordination site for metal ions or as a reactive site for grafting onto the surface of nanoparticles. For example, the amino group could be used to functionalize silica (B1680970) or metal oxide nanoparticles, which could then be dispersed within a polymer matrix derived from the vinyl polymerization of this compound or other monomers. This would ensure a strong interfacial interaction between the filler and the matrix, leading to enhanced mechanical, thermal, or electronic properties.

Furthermore, the aniline moiety itself can interact with various nanomaterials, such as graphene or carbon nanotubes, through π-π stacking interactions. Covalent functionalization of these carbon nanomaterials with polymers derived from this compound could lead to hybrid materials with improved dispersibility and tailored electronic properties for applications in areas like energy storage and sensing.

Single-chain polymer nanoparticles (SCNPs) are individual polymer chains that are collapsed into a compact, nanoparticle-like structure through intramolecular cross-linking. These nano-objects are of interest for applications in catalysis, sensing, and nanomedicine. The synthesis of SCNPs requires a linear polymer chain containing reactive functional groups that can undergo intramolecular reactions.

A polymer or copolymer of this compound would possess pendant aniline groups along its backbone. The amino group of the aniline moiety can participate in various chemical reactions that could be exploited for intramolecular cross-linking. For example, the amino groups could react with a bifunctional cross-linking agent to form covalent bonds that fold the polymer chain into a nanoparticle. The vinyl group itself could also be utilized in post-polymerization modification to introduce other reactive handles for cross-linking. The presence of the chlorine atom could also influence the reactivity of the aniline ring or serve as a site for other chemical transformations. The resulting SCNPs would have a hydrophobic core with functional chloroaniline groups, which could be designed to interact with specific molecules or ions, making them potentially useful for sensing or targeted delivery applications.

Catalysis and Sensing Technologies

The unique electronic and structural characteristics of this compound make it a candidate for development in specialized catalytic and sensing applications. The aniline moiety can be functionalized to create ligands for metal catalysts, while the potential for polymerization into conductive or functional materials opens avenues for its use in chemical sensors.

Development of Ligands or Substrates in Novel Catalytic Systems

The aniline functional group in this compound serves as a versatile anchor for the synthesis of sophisticated ligands for transition metal catalysis. While research specifically detailing ligands derived from this compound is nascent, the broader class of substituted anilines is widely used in catalysis. These derivatives can be transformed into phosphines, N-heterocyclic carbenes (NHCs), or other coordinating species that modulate the electronic and steric properties of a metal center.

For instance, aniline derivatives are precursors to ligands that have been successfully employed in palladium-catalyzed cross-coupling reactions. The electronic effect of the chlorine atom (electron-withdrawing) and the vinyl group (variable, can participate in conjugation) on the aniline ring of this compound could lead to ligands with unique properties, potentially enhancing catalytic activity, selectivity, or stability in reactions such as Heck, Suzuki, or Sonogashira couplings. Research has shown that electron-rich p-substituted aniline derivatives can act as effective nucleophilic catalysts for reactions like hydrazone formation. Furthermore, Pd/S,O-ligand catalysis has been successfully used for the C-H alkynylation of various aniline derivatives, demonstrating their utility as substrates for creating more complex molecules.

The development of ligands from pharmaceutical heterocycle libraries for nickel catalysis has also proven successful, suggesting that diverse molecular scaffolds, including those derivable from this compound, are a rich source for new catalyst development. The vinyl group offers an additional site for modification or for anchoring the catalytic complex to a polymer support, creating recyclable heterogeneous catalysts.

Integration into Chemical Sensing Devices

The integration of this compound into chemical sensing devices is an area of significant potential, primarily through its use as a monomer for functional polymers. Polyaniline (PANI) and its derivatives are well-known conducting polymers used in sensors for various analytes, including ammonia (B1221849) and other volatile organic compounds (VOCs). The electrical properties of these polymers change upon interaction with analytes, forming the basis of the sensing mechanism.

By polymerizing this compound, a new derivative of PANI can be synthesized. The presence of the chloro-substituent on the polymer backbone would be expected to alter the polymer's electronic properties, solubility, and morphology. These changes can, in turn, influence its sensitivity and selectivity towards specific chemical vapors. For example, studies on other polyaniline derivatives have shown that substituents on the aniline ring affect the surface morphology and sensitivity of the resulting polymer films to moisture and ammonia.

Moreover, the aniline moiety itself can be a recognition site for certain analytes. Aniline trimer-based sensors have demonstrated the ability to detect metal ions like Fe³⁺, Cu²⁺, and Ag⁺ through colorimetric changes. Fluorescent probes with multiple aldehyde groups have been designed to detect aniline vapor with high sensitivity through chemical reactions and photoinduced electron transfer (PET) processes. This suggests that polymers or oligomers of this compound could be designed with specific binding sites or reactive groups to create highly sensitive and selective chemical sensors.

Below is an interactive table summarizing the potential sensing applications based on analogous aniline-based polymers.

| Sensor Type | Target Analyte | Sensing Principle | Potential Role of Poly(this compound) |

| Chemiresistive Sensor | Ammonia (NH₃), VOCs | Change in electrical conductivity upon analyte adsorption. | The polymer backbone would act as the conductive element. The chloro-group may enhance sensitivity or selectivity. |

| Colorimetric Sensor | Metal Ions (e.g., Fe³⁺, Cu²⁺) | Color change upon complexation of the aniline nitrogen with the metal ion. | The aniline units in the polymer chain could serve as binding sites for metal ions. |

| Fluorescent Sensor | Nitroaromatic Compounds | Fluorescence quenching upon interaction with electron-deficient analytes. | The polymer could be designed to be fluorescent, with its fluorescence modulated by interaction with specific analytes. |

Future Perspectives in Sustainable Chemical Processes and Methodologies for Halogenated Vinylanilines

Future research into halogenated vinylanilines like this compound is increasingly guided by the principles of green and sustainable chemistry. This involves developing more environmentally benign synthetic routes and finding applications that contribute to sustainable technologies.

One key area is the development of greener synthetic methods for halogenated anilines. Traditional methods for halogenation or the synthesis of anilines can involve harsh reagents and produce significant waste. Emerging sustainable alternatives include:

Biocatalysis: The use of enzymes, such as nitroreductases, to reduce nitroaromatic precursors to anilines offers a green alternative to traditional methods that use high-pressure hydrogen and precious-metal catalysts. This approach is highly chemoselective, tolerating sensitive functional groups like halogens, and operates in aqueous media under mild conditions.

Microwave-Assisted Synthesis: Microwave irradiation can accelerate reactions, often leading to higher yields and shorter reaction times with reduced solvent usage. A microwave-assisted method for synthesizing anilines and other aromatic compounds has been developed that avoids transition metals, ligands, and organic solvents.

Novel Halogenation Reagents: Research into greener halogenation methods aims to replace hazardous reagents like elemental bromine. For example, new protocols for the regioselective halogenation of N,N-dialkylanilines involve treatment of the corresponding N-oxides with thionyl halides, offering a practical route to electron-rich aryl halides.